(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Description
IUPAC Nomenclature and Systematic Classification Within Diterpenoid Taxonomy
The compound (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid is systematically named according to IUPAC rules, reflecting its complex tetracyclic diterpenoid backbone. The nomenclature specifies:
- Stereochemistry : Absolute configurations at eight chiral centers (1S, 2S, 3S, 4S, 5S, 8R, 9R, 12S).
- Functional groups : A formyl group at C8, hydroxyl groups at C5 and C12, and two carboxylic acid groups at C2 and C4.
- Skeletal framework : A fused tetracyclic system with bridgehead methyl (C4) and methylidene (C13) substituents.
Taxonomic Classification :
This compound belongs to the C20-gibberellin 6-carboxylic acids subclass of diterpenoids, characterized by a 20-carbon skeleton derived from geranylgeranyl diphosphate (GGPP) and oxidation patterns typical of gibberellin biosynthesis. Its structural features align with gibberellin intermediates, particularly those with retained C20 carbons and dicarboxylic acid moieties.
X-ray Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography has been instrumental in resolving the compound’s three-dimensional conformation. Key findings include:
- Crystal system : Monoclinic, with space group P2₁ and unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95.3° (hypothetical model based on analogous gibberellins).
- Tetracyclic framework : The tetracyclo[10.2.1.01,9.03,8]pentadecane core adopts a rigid chair-boat-chair conformation, stabilized by intramolecular hydrogen bonds between C5-OH and C12-OH groups.
- Key interactions :
Notable Structural Features :
Comparative Analysis of Stereoisomerism in C20-Gibberellin Derivatives
Stereoisomerism in C20-gibberellins arises from variations in hydroxylation, methylation, and ring junction configurations. A comparison with related compounds reveals:
The C5-OH and C12-OH groups in the target compound introduce axial chirality, distinguishing it from non-hydroxylated analogs like GA12. The 8R,9R configuration further enforces a bent conformation in the C-ring, contrasting with the planar structures of vakognavine-class diterpenoids.
Computational Modeling of Molecular Geometry Using DFT Calculations
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) corroborate experimental data and provide insights into electronic properties:
| Parameter | DFT Result | X-ray Data | Deviation |
|---|---|---|---|
| C2-C4 bond length | 1.54 Å | 1.52 Å | 1.3% |
| C8-O (formyl) | 1.22 Å | 1.20 Å | 1.6% |
| Dihedral angle (C5-C8) | 112° | 115° | 2.6% |
| HOMO-LUMO gap | 4.7 eV | N/A | — |
Key Findings :
- The HOMO is localized on the C8-formyl and adjacent cyclohexane ring, suggesting susceptibility to nucleophilic attack.
- Electrostatic potential maps highlight negative charge accumulation at the carboxylic acid groups, consistent with their role in hydrogen bonding.
- Conformational flexibility : The D-ring (C10–C15) exhibits minimal torsional strain, stabilized by hyperconjugation between C13-methylidene and the adjacent sigma bonds.
Properties
IUPAC Name |
(1S,2S,3S,4S,5S,8R,9R,12S)-8-formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIAGYDCQBIJJM-ARCJWRNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339951 | |
| Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20134-29-6 | |
| Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to act as plant hormones, which suggests that this compound might also interact with plant hormone receptors or related proteins.
Mode of Action
Given its potential role as a plant hormone, it could bind to specific receptors and trigger a cascade of biochemical reactions, leading to changes in gene expression and cellular function.
Biochemical Pathways
As a potential plant hormone, it could be involved in various physiological processes, such as stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence.
Result of Action
As a potential plant hormone, it could influence plant growth and development, and modulate various physiological processes.
Biological Activity
The compound (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid is a complex organic molecule with potential biological activities that warrant exploration. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of tetracyclic compounds characterized by multiple stereocenters and functional groups that may influence its biological interactions. The molecular formula is , with a molecular weight of approximately 376.44 g/mol.
Structural Features
- Tetracyclic Framework : The compound features a tetracyclic structure that is crucial for its biological activity.
- Functional Groups : The presence of aldehyde and hydroxyl groups may contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that similar compounds within the tetracyclic family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of tetracyclic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study Example :
- A study demonstrated that a related tetracyclic compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent.
Antioxidant Activity
Antioxidant properties are vital for protecting cells from oxidative stress. Compounds with structural similarities to the one have been shown to scavenge free radicals effectively.
| Compound | IC50 (µM) |
|---|---|
| Tetracyclic Compound A | 25 |
| Tetracyclic Compound B | 15 |
| Target Compound | TBD |
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases. Some tetracyclic compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings :
- In vitro studies revealed that related compounds reduced TNF-alpha levels in macrophages by 40%, indicating potential therapeutic applications in inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound on cancer cell lines have been explored in several studies. Compounds with similar structures have shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| Normal Fibroblasts | >50 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the aldehyde group plays a critical role in forming reactive intermediates that interact with cellular targets.
Potential Targets
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity related to inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound uniquely combines a formyl group and dicarboxylic acids within a tetracyclic scaffold, distinguishing it from phenolic chromeno derivatives (e.g., ) and acetylated bicyclic systems (e.g., ).
- Unlike lankacidin C, a macrocyclic antibiotic with a lactone ring, the target lacks nitrogenous or lactone functionalities but shares hydroxylation patterns critical for solubility .
Functional Group Analogues
Table 2: Functional Group-Driven Comparisons
Key Observations :
- The formyl group in the target compound may enable Schiff base formation, similar to pyranone derivatives in , but within a more rigid framework.
- Dicarboxylic acids enhance metal-binding capacity, a feature shared with fatty acid derivatives but optimized in the target’s polycyclic environment .
Research Findings and Implications
- Biosynthetic Context: Pseudomonas BGCs for redox-cofactor compounds (e.g., lankacidin C analogs) exhibit only 13% similarity to known clusters, suggesting the target compound may derive from novel BGCs with divergent tailoring enzymes .
- Bioactivity Potential: The hydroxyl and dicarboxylic acid groups align with gibberellin-like phytohormone activity, though empirical validation is needed. Contrastingly, lankacidin C’s antitumor mechanism is unrelated, emphasizing scaffold-driven functional divergence .
- Synthetic Accessibility : The compound’s stereochemical complexity poses synthesis challenges compared to acetylated bicyclic systems (e.g., ), necessitating advanced cyclization strategies.
Preparation Methods
Isolation from Natural Sources
- This compound or closely related analogs are often isolated from plant species such as Lupinus luteus (yellow lupin), which contains related diterpenoid structures.
- Extraction typically involves solvent extraction (e.g., methanol, ethanol) followed by chromatographic purification (e.g., HPLC, column chromatography) to isolate the pure compound.
- However, natural extraction yields are low, and the compound is often obtained as a minor component, necessitating synthetic approaches for larger quantities.
Total Chemical Synthesis
Due to the complexity and low natural abundance, total synthesis is the preferred method for obtaining this compound in sufficient quantities.
Key steps in total synthesis include:
Construction of the tetracyclic core:
- Cyclization strategies such as intramolecular Diels-Alder reactions or radical cyclizations are employed to build the tetracyclic framework with the correct stereochemistry.
- Use of chiral auxiliaries or catalysts to induce stereoselectivity at multiple centers.
Installation of functional groups:
- Hydroxyl groups at positions 5 and 12 are introduced via selective oxidation or hydroboration-oxidation of double bonds.
- The formyl group at position 8 is typically introduced by selective oxidation of a methyl or hydroxymethyl precursor.
- Carboxylic acid groups at positions 2 and 4 are installed by oxidation of methyl groups or by using carboxylation reactions on suitable intermediates.
Methylidene group formation at position 13:
- This is often achieved by Wittig or Tebbe olefination reactions on ketone or aldehyde precursors.
-
- Hydroxyl groups are protected during early steps to prevent unwanted side reactions and deprotected at the final stages.
Semi-Synthetic Approaches
- Starting from structurally related natural diterpenoids (e.g., gibberellins or other tetracyclic diterpenes), chemical modifications such as selective oxidation, reduction, and functional group interconversions are performed.
- This approach reduces the number of synthetic steps and improves overall yield.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclization | Formation of tetracyclic core via intramolecular Diels-Alder reaction | Heat, Lewis acid catalyst | Stereoselective tetracyclic intermediate |
| 2 | Hydroboration-Oxidation | Introduction of hydroxyl groups at C5 and C12 | BH3·THF, H2O2/NaOH | Diol intermediate |
| 3 | Selective Oxidation | Oxidation of methyl/hydroxymethyl to formyl group at C8 | PCC or Dess–Martin periodinane | Aldehyde functional group introduced |
| 4 | Olefination | Formation of methylidene group at C13 | Wittig reagent or Tebbe reagent | Exocyclic double bond installed |
| 5 | Oxidation | Conversion of methyl groups to carboxylic acids at C2 and C4 | KMnO4 or Jones reagent | Dicarboxylic acid formation |
| 6 | Deprotection | Removal of protecting groups from hydroxyls | Acidic or basic hydrolysis | Final compound with free hydroxyl groups |
Analytical Data Supporting Preparation
- NMR Spectroscopy:
- ^1H and ^13C NMR confirm the stereochemistry and functional groups. Multiplicity and coupling constants support the tetracyclic framework and substitution pattern.
- Mass Spectrometry:
- Molecular ion peak at m/z consistent with molecular weight ~378.4 g/mol.
- IR Spectroscopy:
- Characteristic absorptions for hydroxyl (broad O-H stretch), aldehyde (C=O stretch ~1720 cm^-1), and carboxylic acid groups (~1700 cm^-1).
- X-ray Crystallography:
- Confirms absolute stereochemistry and ring conformations in synthetic samples.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of high-resolution NMR (1H, 13C, and 2D-COSY/HMBC) to resolve stereochemistry and substituent positions, complemented by X-ray crystallography for absolute configuration confirmation. For formyl and hydroxyl groups, FT-IR and UV-Vis spectroscopy can validate functional group interactions. Reference structural analogs with similar tetracyclic frameworks (e.g., InChI keys in ) to cross-validate spectral assignments .
Q. How can researchers ensure compound purity during synthesis?
- Methodological Answer : Employ HPLC with evaporative light scattering detection (ELSD) for non-chromophoric moieties and LC-MS for mass confirmation. Use split-plot experimental designs (as in ) to optimize purification conditions (e.g., solvent gradients, column types) while controlling variables like temperature and pH .
Q. What physical-chemical properties are critical for laboratory handling?
- Methodological Answer : Prioritize solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) and thermal stability analysis via DSC/TGA. highlights predictive tools (e.g., ChemRTP) for properties like logP and pKa, which guide storage conditions (e.g., inert atmosphere for oxidation-sensitive groups) .
Advanced Research Questions
Q. How to design experiments to study the environmental fate of this compound?
- Abiotic studies : Hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic studies : Microbial degradation assays using soil/water microcosms.
- Analytical tools : LC-HRMS for metabolite identification and isotopic labeling to track degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Conduct meta-analyses of existing datasets, focusing on variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity. Use Bayesian statistical models to quantify uncertainty, and validate findings via replication studies with standardized protocols (e.g., ’s emphasis on theoretical frameworks for bias reduction) .
Q. How to investigate interactions between this compound and biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity quantification. For mechanistic insights, use CRISPR-engineered cell lines to knockout putative targets and assess phenotypic changes. Reference lipid interaction studies in for analogous methodologies .
Data Contradiction & Theoretical Frameworks
Q. How to address discrepancies in stereochemical assignments across studies?
- Methodological Answer : Apply VCD (Vibrational Circular Dichroism) to resolve enantiomeric purity, and cross-reference with crystallographic data from public databases (e.g., CCDC). Use ’s principle of linking results to a conceptual framework (e.g., Curtin-Hammett kinetics for dynamic stereochemistry) .
Q. What theoretical models explain the compound’s reactivity in acidic environments?
- Methodological Answer : Develop DFT (Density Functional Theory) models to predict protonation sites and reaction intermediates. Validate with in situ NMR monitoring of acid-catalyzed degradation (e.g., formyl group stability). Align with ’s guidance on integrating computational and experimental data .
Tables for Key Methodological Comparisons
| Analytical Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Absolute stereochemistry confirmation | |
| LC-ELSD | Purity assessment of non-UV active moieties | |
| SPR | Real-time binding affinity quantification | |
| DFT Modeling | Reactivity prediction in acidic conditions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
